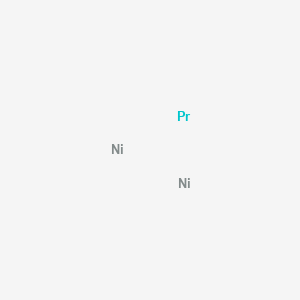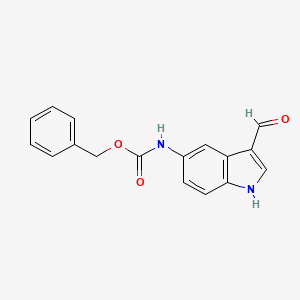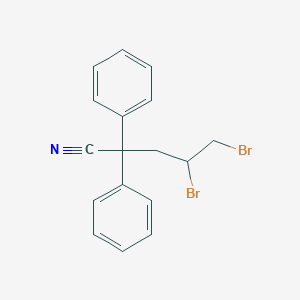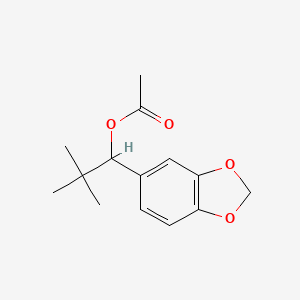
Nickel--praseodymium (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel–praseodymium (2/1) is an intermetallic compound consisting of nickel and praseodymium in a 2:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel–praseodymium (2/1) can be synthesized through various methods. One common approach is the solid-state reaction method, where high-purity oxides of nickel and praseodymium are mixed in the desired stoichiometric ratio and subjected to high temperatures to form the compound . Another method involves the incipient wetness impregnation technique, where nickel and praseodymium salts are dissolved in a solvent, followed by evaporation and calcination to obtain the desired compound .
Industrial Production Methods: In industrial settings, the production of nickel–praseodymium (2/1) often involves high-temperature reduction processes. The starting materials, typically nickel and praseodymium oxides, are reduced in a hydrogen atmosphere at elevated temperatures to form the intermetallic compound .
Chemical Reactions Analysis
Types of Reactions: Nickel–praseodymium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with oxygen to form oxides of nickel and praseodymium .
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, hydrogen, and halogens. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed: The major products formed from these reactions include nickel oxide, praseodymium oxide, and other mixed oxides. These products are often characterized by their unique structural and electronic properties .
Scientific Research Applications
Nickel–praseodymium (2/1) has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a catalyst in various reactions, including the dry reforming of methane to produce syngas .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s unique properties make it a subject of interest for developing new materials with potential biomedical applications .
Industry: In the industrial sector, nickel–praseodymium (2/1) is used in the production of thermoelectric materials for waste heat energy harvesting. The compound’s ability to enhance electrical conductivity and reduce thermal conductivity makes it ideal for such applications .
Mechanism of Action
The mechanism by which nickel–praseodymium (2/1) exerts its effects is primarily related to its electronic structure and interaction with other materials. The compound’s unique lattice structure allows for efficient electron transport, which is crucial for its catalytic and thermoelectric properties . Additionally, the presence of praseodymium ions induces lattice distortions, further enhancing the material’s performance .
Comparison with Similar Compounds
- Nickel–lanthanum
- Nickel–cerium
- Nickel–neodymium
These compounds share some properties with nickel–praseodymium (2/1) but differ in their specific applications and performance characteristics .
Properties
CAS No. |
12201-94-4 |
|---|---|
Molecular Formula |
Ni2Pr |
Molecular Weight |
258.294 g/mol |
IUPAC Name |
nickel;praseodymium |
InChI |
InChI=1S/2Ni.Pr |
InChI Key |
RQKBQAMUYRNWAQ-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Pr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















